molecular formula C19H13ClO2 B14187278 (2,6-Diphenylphenyl) carbonochloridate CAS No. 917897-83-7

(2,6-Diphenylphenyl) carbonochloridate

Cat. No.: B14187278
CAS No.: 917897-83-7
M. Wt: 308.8 g/mol
InChI Key: XKZUPTSWSNYGFU-UHFFFAOYSA-N
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Description

(2,6-Diphenylphenyl) carbonochloridate is an organic compound with the molecular formula C20H15ClO2. It is a derivative of carbonochloridic acid, where the hydrogen atoms are replaced by phenyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Diphenylphenyl) carbonochloridate typically involves the reaction of 2,6-diphenylphenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,6-Diphenylphenol+Phosgene(2,6-Diphenylphenyl) carbonochloridate+HCl\text{2,6-Diphenylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2,6-Diphenylphenol+Phosgene→(2,6-Diphenylphenyl) carbonochloridate+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(2,6-Diphenylphenyl) carbonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-diphenylphenol and hydrochloric acid.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, toluene

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Substituted Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

    Hydrolysis Products: 2,6-Diphenylphenol and hydrochloric acid.

Scientific Research Applications

(2,6-Diphenylphenyl) carbonochloridate is used in various scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: It is employed in the synthesis of pharmaceutical compounds, particularly in the formation of ester and amide linkages.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Diphenylphenyl) carbonochloridate involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of substituted products. The reaction typically proceeds through a nucleophilic acyl substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl carbonochloridate
  • Benzyl carbonochloridate
  • 2,4-Diphenylphenyl carbonochloridate

Uniqueness

(2,6-Diphenylphenyl) carbonochloridate is unique due to the presence of two phenyl groups at the 2 and 6 positions, which provide steric hindrance and influence its reactivity. This makes it distinct from other carbonochloridates, which may have different substituents and reactivity profiles.

Properties

CAS No.

917897-83-7

Molecular Formula

C19H13ClO2

Molecular Weight

308.8 g/mol

IUPAC Name

(2,6-diphenylphenyl) carbonochloridate

InChI

InChI=1S/C19H13ClO2/c20-19(21)22-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H

InChI Key

XKZUPTSWSNYGFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)OC(=O)Cl

Origin of Product

United States

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